molecular formula C15H10BrFN2OS B2643112 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 476283-05-3

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2643112
CAS No.: 476283-05-3
M. Wt: 365.22
InChI Key: YZMJZCSQYYDDDH-OBGWFSINSA-N
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Description

(E)-N-(6-Bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic benzothiazole derivative developed for investigative biochemistry and pharmacology. This compound is of significant research interest due to the established biological profile of its structural analogs, particularly in immunology and oncology. Structurally related 6-bromo-3-methylthiazolobenzimidazole derivatives have demonstrated potent multipotent biological activities, serving as a compelling basis for further investigation . These analogs exhibit significant immunomodulatory properties, functioning as potent immunosuppressors against key immune cells such as macrophages and T-lymphocytes, which are critical effector cells in the immune response . This mechanism suggests potential research applications for studying autoimmune pathways and inflammatory conditions. Furthermore, closely related compounds have shown a remarkable capacity to inhibit LPS-stimulated nitric oxide (NO) generation, indicating a potential role in exploring pathways involved in inflammation and cellular signaling . In cancer research, analogous compounds with the 6-bromo-3-methylbenzo[d]thiazole core have demonstrated concomitant strong cytotoxicity against a panel of human cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells, marking them as promising chemical tools for investigating novel oncological therapeutic strategies . The (E) configuration of the imine group in this Schiff base derivative is a key structural feature that influences its molecular geometry and potential interactions with biological targets, similar to other documented (E)-configured benzothiazole derivatives . This compound is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to explore its full potential as a chemical probe in immunology, inflammation, and oncology-based studies.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2OS/c1-19-12-6-5-10(16)8-13(12)21-15(19)18-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMJZCSQYYDDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable brominated precursor to form 6-bromo-3-methylbenzo[d]thiazole.

    Ylidene Formation: The benzo[d]thiazole derivative is then reacted with an appropriate aldehyde or ketone to form the ylidene intermediate.

    Amidation: The final step involves the reaction of the ylidene intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzo[d]thiazole derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following features:

  • Molecular Formula : C16H13BrN2OS
  • Molecular Weight : Approximately 365.24 g/mol
  • Functional Groups : The presence of a thiazole ring, a bromine atom, and a fluorobenzamide moiety contributes to its unique chemical properties.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound may inhibit the growth of various bacteria and fungi.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against specific cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide exhibited cytotoxic effects, leading to apoptosis in treated cells. This suggests its potential as a lead compound for developing anticancer therapies.
  • Antimicrobial Testing : In vitro assays revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

Future Research Directions

Future research could focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics of the compound in animal models.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of key analogs is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Substituents Evidence Source
Target Compound (E-isomer) $ \text{C}{16}\text{H}{11}\text{BrF}\text{N}_2\text{OS} $ ~363.2 (estimated) ~4.5 4 6-Bromo, 3-methyl, 3-fluorobenzamide -
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide $ \text{C}{16}\text{H}{12}\text{F}2\text{N}2\text{OS} $ 318.3 4.1 4 6-Fluoro, 3-ethyl, 3-fluorobenzamide
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide $ \text{C}{19}\text{H}{19}\text{BrN}4\text{O}2\text{S}_2 $ 511.4 - 6 6-Bromo, 3-ethyl, 4-sulfamoylbenzamide
(E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2-ylidene)benzo[d]thiazole-2-carboxamide $ \text{C}{18}\text{H}{14}\text{N}4\text{O}2\text{S}_2 $ 382.5 - 6 6-Acetamido, 3-methyl, benzothiazole-carboxamide

Key Observations :

  • The bromo substituent in the target compound increases molecular weight and hydrophobicity compared to fluoro analogs ().
  • The methyl group at position 3 offers steric hindrance, which may stabilize the imine linkage compared to ethyl or allyl groups ().
Spectroscopic Data
  • $ ^1\text{H NMR} $ : The target compound’s aromatic protons near the bromo group are expected at δ 7.5–8.2 ppm (similar to and ), with the methyl group resonating at δ 2.5–3.0 ppm.
  • HRMS : A molecular ion peak at m/z 363.0 (M+H$ ^+ $) would confirm the formula (analogous to ).

Biological Activity

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula for this compound is C16H13BrN2OS, with a molecular weight of approximately 365.24 g/mol. The structure features:

  • A benzothiazole ring with a bromine atom and a methyl group.
  • An amide functional group that enhances its interaction with biological targets.
  • A fluorine atom , which can influence the compound's lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.
  • Introduction of the Ylidene Moiety : Condensation with an appropriate aldehyde or ketone.
  • Amidation : Reaction with 3-fluorobenzoyl chloride to form the final amide product.

Anticancer Activity

Research indicates that compounds within the benzothiazole class exhibit significant anticancer properties. The mechanism may involve:

  • Inhibition of cell proliferation : Studies have shown that similar benzothiazole derivatives can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Modulation of signaling pathways : These compounds may affect pathways such as PI3K/Akt and MAPK, which are critical in cancer cell survival and proliferation.

Antibacterial Activity

Benzothiazole derivatives have also been noted for their antibacterial properties:

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial cell death.
  • Spectrum of Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals:

  • Reduction of oxidative stress : This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis
Disrupts cell cycle
AntibacterialInhibits cell wall synthesis
Disrupts essential enzymes
AntioxidantScavenges free radicals

Case Studies

  • Anticancer Study : A study involving a series of benzothiazole derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines, suggesting promising therapeutic potential.
  • Antibacterial Testing : In vitro tests indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibacterial agents.

Future Research Directions

Future investigations should focus on:

  • In vivo studies to assess efficacy and safety profiles in animal models.
  • Structure-activity relationship (SAR) studies to optimize the compound's biological activity through modifications in its chemical structure.
  • Exploration of additional biological targets , such as specific enzymes or receptors involved in disease pathways.

Q & A

Q. What are the recommended synthetic routes for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide, and how can purity be validated?

Methodological Answer:

  • Synthesis : The compound can be synthesized via condensation reactions between 6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene derivatives and 3-fluorobenzoyl chloride under reflux conditions. Triethylamine or DMAP is typically used as a base to facilitate acylation, as seen in similar thiazole syntheses .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.
  • Validation : Purity should be confirmed via HPLC (≥95% purity) and corroborated by 1H^1H NMR and 13C^{13}C NMR. Key diagnostic signals include:
    • 1H^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.4–2.6 ppm for CH3_3), and imine proton (δ 8.3–8.5 ppm) .
    • 13C^{13}C NMR: Carbonyl (C=O, δ 165–170 ppm) and thiocarbonyl (C=S, δ 180–185 ppm) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to assign all protons and carbons. Compare chemical shifts with structurally similar thiazole derivatives (e.g., δ 6.9–8.1 ppm for fluorobenzamide protons) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]+^+) with an error margin <5 ppm. For example, a calculated mass of 377.02 Da (C16 _16H11 _11BrFN2 _2OS) should align with experimental data .
  • Elemental Analysis : Validate %C, %H, %N, and %S with ≤0.4% deviation from theoretical values .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store aliquots at 4°C (short-term), –20°C (long-term), and 40°C/75% RH (stress testing). Monitor degradation via:
    • HPLC at 0, 1, 3, and 6 months to detect impurities (e.g., hydrolysis of the amide bond).
    • FT-IR to track carbonyl (C=O) peak integrity (1650–1700 cm1 ^{-1}) .
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; compare NMR spectra pre- and post-exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically modify substituents (e.g., replace Br with Cl or CF3_3; alter the fluorobenzamide moiety to nitro or methoxy groups). Use Suzuki coupling for aryl substitutions .
  • Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase or glucosidase) using in vitro inhibition assays. IC50_{50} values should be compared to establish SAR trends .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities. Validate with molecular dynamics simulations (100 ns trajectories) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Replication : Repeat assays in triplicate using standardized protocols (e.g., fixed enzyme concentrations, pH 7.4 buffer).
  • Control Compounds : Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .
  • Data Normalization : Express activity as % inhibition relative to controls. Use ANOVA with post-hoc Tukey tests to identify outliers .
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm target engagement .

Q. What computational methods are recommended to predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or MOE to dock the compound into target active sites (e.g., STING or Ras proteins). Prioritize poses with hydrogen bonds to key residues (e.g., Lys128 in STING) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a low HOMO-LUMO gap (<4 eV) suggests high electrophilicity .
  • ADMET Prediction : Utilize SwissADME or pkCSM to estimate bioavailability, logP (aim for 2–3), and CYP450 inhibition risks .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

Methodological Answer:

  • Formulation Optimization :
    • Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for in vivo dosing.
    • Prepare nanocrystalline suspensions via wet milling (particle size <200 nm) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. Test hydrolysis rates in plasma using LC-MS .

Q. What strategies are effective in minimizing synthetic byproducts or impurities?

Methodological Answer:

  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2 eq of 3-fluorobenzoyl chloride) and temperature (60–80°C) to suppress side reactions. Monitor via TLC .
  • Purification : Employ preparative HPLC with a C18 column (MeCN/H2 _2O + 0.1% TFA) to isolate the target compound from hydrazone or dimeric byproducts .
  • Quality Control : Use LC-MS to detect impurities at <0.1% levels. Reference USP guidelines for residual solvent limits (e.g., <5000 ppm for DMSO) .

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